
A Comparative Guide to Steam Purity from
Different Generation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bhaap

Cat. No.: B1203716 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity of steam

is paramount for applications ranging from sterilization to direct product contact in aseptic

manufacturing. The method of steam generation plays a critical role in the quality and purity of

the final steam. This guide provides an objective comparison of steam purity from three primary

generation methods: Utility/Plant Steam, Clean Steam, and Pure Steam, supported by

established purity standards and detailed experimental protocols.

Introduction to Steam Types in Pharmaceutical
Applications
In the pharmaceutical and biotechnology industries, steam is a ubiquitous and critical utility.

However, not all steam is created equal. The intended application dictates the required purity

level, which in turn determines the appropriate generation method. The three main

classifications of steam are:

Utility Steam (or Plant Steam): This is the most basic form of steam, typically generated in

conventional carbon steel boilers. The feedwater is often softened water, and chemical

additives like amines are used to prevent corrosion and scaling within the boiler and

distribution system. While suitable for heating, ventilation, and air conditioning (HVAC)

systems and other indirect heating applications, it is not intended for direct contact with

pharmaceutical products or product-contact surfaces.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1203716?utm_src=pdf-interest
https://www.tsaprocessequipments.com/selecting-the-right-machinery-for-pure-steam-generation-in-pharmaceutical-manufacturing/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clean Steam: Generated in a dedicated system, often constructed from stainless steel, using

purified water (PW) or deionized (DI) water as feedwater.[2] Unlike utility steam, clean steam

systems do not use volatile additives. The condensate of clean steam is expected to meet

the quality attributes of Purified Water.[2] It is used in applications where the steam or its

condensate may come into contact with the process, but not the final sterile product that is

injected.

Pure Steam: This is the highest grade of steam, produced in a dedicated generator, typically

made of 316L stainless steel, using Water for Injection (WFI) or highly purified water as

feedwater.[3][4] Pure steam must be free of additives and, when condensed, must meet the

stringent quality standards for Water for Injection.[4] It is used in applications where the

steam or its condensate comes into direct contact with sterile products, product-contact

surfaces, or sterile packaging.

Comparative Analysis of Steam Purity
The purity of steam is determined by a set of critical physical and chemical attributes. The

following table summarizes the typical purity levels for each steam generation method. It is

important to note that the values for Utility and Clean Steam are typical and can vary based on

the specific system design and operation, while the values for Pure Steam are based on

established pharmacopeial standards.
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Purity Attribute Utility/Plant Steam Clean Steam Pure Steam

Non-Condensable

Gases

Not typically specified;

can be high

Should meet EN 285

standard: ≤ 3.5% v/v

Must meet EN 285

standard: ≤ 3.5%

v/v[5][6]

Superheat Variable; can be high
Should meet EN 285

standard: ≤ 25°C

Must meet EN 285

standard: ≤ 25°C[5][6]

Dryness Fraction
Variable; can be <

0.90

Should meet EN 285

standard: ≥ 0.95

Must meet EN 285

standard: ≥ 0.95[5][6]

Bacterial Endotoxins
Not specified; can be

high

Condensate should

meet PW standards

Condensate must

meet WFI standards:

< 0.25 EU/mL[4][6]

Total Organic Carbon

(TOC)

Not specified; can be

high

Condensate should

meet PW standards: ≤

500 ppb

Condensate must

meet WFI standards:

≤ 500 ppb[6]

Conductivity
High and variable due

to additives

Condensate should

meet PW standards

Condensate must

meet WFI standards:

≤ 1.3 µS/cm at

25°C[7]

Additives

Volatile amines and

other chemicals

present

None None[3]

Experimental Protocols for Steam Purity Evaluation
Accurate evaluation of steam purity requires standardized and well-documented experimental

procedures. The following are detailed methodologies for the key steam quality tests, primarily

based on the European Standard EN 285 for steam sterilizers.

Non-Condensable Gas Test
Objective: To determine the volume of non-condensable gases in the steam, which can

interfere with the sterilization process by preventing steam from reaching all surfaces.
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Apparatus:

Steam sampling point with a pitot tube

Condenser coil

Burette (e.g., 50 mL)

Measuring cylinder (e.g., 250 mL)

Cold water supply

Procedure:

Connect the steam sampling point to the condenser.

Fill the burette completely with water and invert it over the condenser outlet, ensuring no air

is trapped.

Slowly open the steam valve to allow steam to flow through the condenser.

The steam will condense, and any non-condensable gases will collect at the top of the

burette, displacing the water.

Collect the displaced water in the measuring cylinder.

Continue the test until a sufficient volume of gas is collected or a predetermined volume of

condensate is collected.

Measure the volume of the collected gas (V_gas) in the burette and the volume of the

collected condensate (V_condensate) in the measuring cylinder.

Calculate the percentage of non-condensable gases: (V_gas / V_condensate) * 100.

Acceptance Criteria: The percentage of non-condensable gases should be less than or equal to

3.5% v/v.[5][6] A study has shown that steam generation systems using WFI as feedwater have

a significantly lower failure rate for this test (7.6%) compared to systems using purified water

(64.7%) or softened water (55.6%).[8]
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Superheat Test
Objective: To measure the degree of superheat in the steam. Superheated steam is a poor

sterilizing agent because it behaves like hot air and does not condense readily to release its

latent heat.

Apparatus:

Steam sampling point with a pitot tube

Expansion tube

Calibrated temperature sensor

Procedure:

Connect the pitot tube to the steam sampling point.

Attach the expansion tube to the outlet of the pitot tube.

Insert the temperature sensor into the expansion tube, ensuring it is positioned centrally.

Allow steam to flow through the apparatus until the temperature reading stabilizes.

Record the temperature of the steam in the expansion tube.

Acceptance Criteria: The degree of superheat (the temperature of the steam in the expansion

tube minus the boiling point of water at atmospheric pressure) should not exceed 25°C.[5][6]

Dryness Fraction Test
Objective: To determine the dryness of the steam. Wet steam has a lower energy content and

can lead to wet loads after sterilization.

Apparatus:

Steam sampling point with a pitot tube

Insulated flask (Dewar flask)
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Calibrated balance

Calibrated temperature sensor

Procedure:

Weigh the empty, dry insulated flask (M1).

Add a known mass of cold water to the flask and weigh it again (M2). Record the initial

temperature of the water (T1).

Connect the pitot tube to the steam sampling point and allow a small amount of steam to

pass through to warm the tube.

Direct the steam flow into the water in the flask until the water temperature rises by a

predetermined amount (e.g., 20°C).

Stop the steam flow and immediately weigh the flask with the condensed steam (M3).

Record the final temperature of the water (T2).

The dryness fraction (X) is calculated using a formula that accounts for the heat absorbed by

the water and the flask, and the latent heat of the steam.

Acceptance Criteria: The dryness fraction should be greater than or equal to 0.95 (representing

≥ 95% dry steam).[5][6]

Bacterial Endotoxin, TOC, and Conductivity Testing
Objective: To quantify the levels of bacterial endotoxins, total organic carbon, and conductivity

in the steam condensate, which are critical indicators of chemical and microbial purity.

Procedure:

Sampling: Aseptically collect a sample of steam condensate from a designated sampling

point. The sampling apparatus should be sterile and pyrogen-free.

Bacterial Endotoxin Test (LAL Test): The Limulus Amebocyte Lysate (LAL) test is used to

detect and quantify bacterial endotoxins. The gel-clot method is a common technique.
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Total Organic Carbon (TOC) Analysis: A TOC analyzer is used to measure the amount of

organic compounds in the condensate.

Conductivity Measurement: A calibrated conductivity meter is used to measure the electrical

conductivity of the condensate.

Acceptance Criteria (for Pure Steam Condensate):

Bacterial Endotoxins: < 0.25 EU/mL[4][6]

Total Organic Carbon (TOC): ≤ 500 ppb[6]

Conductivity: ≤ 1.3 µS/cm at 25°C[7]

Visualizing Steam Purity Concepts
To further clarify the relationships and processes involved in evaluating steam purity, the

following diagrams are provided.

Steam Generation Method Resulting Steam Purity

Utility Boiler
(Plant Steam)

Low Purity
(Additives, High Impurities)

Directly leads to

Clean Steam Generator Medium Purity
(No Additives, PW Condensate)

Typically results in

Pure Steam Generator High Purity
(No Additives, WFI Condensate)

Designed to achieve

Click to download full resolution via product page
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Caption: Relationship between steam generation method and resulting purity level.
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Caption: Experimental workflow for comprehensive steam purity evaluation.

Conclusion
The selection of a steam generation method has a direct and significant impact on the purity of

the steam produced. For applications where steam or its condensate has direct contact with

sterile products, a dedicated Pure Steam generator is essential to meet the stringent

requirements for endotoxins, TOC, and conductivity, as well as the physical parameters of non-

condensable gases, superheat, and dryness. While Clean Steam offers a higher purity level

than Utility Steam and is suitable for many pharmaceutical processes, it does not typically meet

the WFI standards required for the most critical applications. A thorough understanding of the

different steam types and the implementation of rigorous testing protocols are crucial for

ensuring product quality, safety, and regulatory compliance in the pharmaceutical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1203716?utm_src=pdf-custom-synthesis
https://www.tsaprocessequipments.com/selecting-the-right-machinery-for-pure-steam-generation-in-pharmaceutical-manufacturing/
https://www.tsaprocessequipments.com/selecting-the-right-machinery-for-pure-steam-generation-in-pharmaceutical-manufacturing/
https://pdhonline.com/courses/k109/k109content.pdf
https://abelyfashion.livepositively.com/pure-steam-generator-technology-the-complete-guide-for-modern-sterile-manufacturing/
https://www.tsaprocessequipments.com/behind-the-purity-pure-steam-generators-in-pharma-production/
https://www.tsaprocessequipments.com/behind-the-purity-pure-steam-generators-in-pharma-production/
https://www.pharmavalidation.in/tag/clean-steam-generator-pq/
https://www.pharmavalidation.in/pure-steam-clean-steam-validation-quality-sampling-testing-guidelines/
https://www.pharmavalidation.in/pure-steam-clean-steam-validation-quality-sampling-testing-guidelines/
https://www.pharmaguideline.com/2014/02/validation-of-pure-steam.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9514632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9514632/
https://www.benchchem.com/product/b1203716#evaluating-the-purity-of-steam-from-different-generation-methods
https://www.benchchem.com/product/b1203716#evaluating-the-purity-of-steam-from-different-generation-methods
https://www.benchchem.com/product/b1203716#evaluating-the-purity-of-steam-from-different-generation-methods
https://www.benchchem.com/product/b1203716#evaluating-the-purity-of-steam-from-different-generation-methods
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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